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Introduction
Molecular hydrogen (H2), once considered biologically inert, has emerged as a therapeutic

medical gas with significant potential.[1] Its small size, low mass, and high diffusibility allow it to

rapidly penetrate biomembranes and access subcellular compartments, including the

mitochondria.[2][3] Mitochondria are central to cellular life, serving not only as the primary sites

of ATP production but also as critical hubs for regulating cellular signaling, reactive oxygen

species (ROS) generation, and apoptosis.[2][4] Mitochondrial dysfunction is a hallmark of

numerous pathologies, including neurodegenerative conditions, metabolic disorders, and

cardiovascular diseases.[2][4]

A growing body of evidence indicates that H2 exerts profound protective effects by modulating

mitochondrial function.[1][2][5] This technical guide provides an in-depth summary of

preliminary studies on the effects of H2 on mitochondrial bioenergetics, redox homeostasis,

and related signaling pathways. It is intended for researchers, scientists, and drug development

professionals seeking a detailed understanding of the underlying mechanisms.
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Molecular hydrogen has been shown to directly influence the mitochondrial electron transport

chain (ETC) and subsequent ATP synthesis, enhancing the cell's energy-producing capacity.

1.1. Electron Transport Chain (ETC) Function

Studies have demonstrated that H2 administration can stimulate the activity of mitochondrial

respiratory chain complexes. In a study on rat cardiac mitochondria, H2-rich water (HRW)

consumption led to enhanced state 3 respiration linked to both Complex I and Complex II

substrates.[6][7] It is hypothesized that H2 may act within the Q-cycle, facilitating the

conversion of quinone intermediates to the fully reduced ubiquinol, which could enhance

electron flow and ATP production.[6][7] H2 has been reported to increase the activity of

complexes I, II, IV, and V (ATP synthase).[4][8]

1.2. ATP Production

By enhancing ETC function, H2 consequently increases adenosine triphosphate (ATP)

production.[1][5] In models of ischemia-reperfusion injury, H2 treatment has been shown to

restore cellular ATP levels that were depleted due to mitochondrial damage.[3][8] This

restoration of energy currency is critical for cellular repair and survival. For example, in sepsis-

associated encephalopathy, hydrogen-rich saline (HRS) administration improved decreased

ATP content.[9]

Table 1: Quantitative Effects of H2 on Mitochondrial Bioenergetics
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Parameter
Measured

Model System
H2
Administration
Method

Key
Quantitative
Finding

Reference

Mitochondrial

Respiration

Rat Cardiac

Mitochondria

H2-Rich Water

(HRW)

Enhanced state

3 respiration with

Complex I and

Complex II

substrates.

[6][7]

ATP Production

Sepsis-

Associated

Encephalopathy

(Rat Model)

Hydrogen-Rich

Saline (HRS)

Ameliorated the

decrease in ATP

content in septic

rats.

[9]

ATP Production

Ischemia-

Reperfusion

(Cultured Cells)

H2 Gas

Prevented the

decrease in

cellular ATP

levels

synthesized in

mitochondria.

[3]

ATP Production

Ischemia-

Reperfusion

(Caco-2 cells)

H2-rich gas

Markedly

enhanced ATP

production

following injury.

[10]

Coenzyme Q9

Levels

Rat Plasma,

Myocardium,

Mitochondria

H2-Rich Water

(HRW)

Significantly

increased CoQ9

levels.

[7]

H2 and Mitochondrial Redox Homeostasis
One of the most well-documented mechanisms of H2 is its role as a selective antioxidant,

which is highly relevant to mitochondrial function as mitochondria are the primary source of

cellular ROS.[2][11]

2.1. Selective Scavenging of Reactive Oxygen Species (ROS)
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H2 is not a potent reducing agent in a general sense but exhibits selectivity, primarily

neutralizing the most cytotoxic ROS—the hydroxyl radical (•OH) and peroxynitrite (ONOO-).[7]

[12] It does not interfere with essential signaling ROS like superoxide (O2•−) or hydrogen

peroxide (H2O2) at physiological concentrations.[12] This selective action allows H2 to mitigate

harmful oxidative stress without disrupting normal cellular redox signaling.

2.2. Reduction of Mitochondrial ROS (mtROS)

By targeting cytotoxic radicals, H2 effectively reduces overall mitochondrial oxidative stress.[2]

In a sepsis model, hydrogen-rich saline reverted the increase in ROS release.[9] Studies have

consistently shown that H2 treatment leads to a decrease in markers of oxidative damage and

a reduction in mtROS production under pathological conditions.[4]

Table 2: Quantitative Effects of H2 on Mitochondrial ROS Production

Parameter
Measured

Model System
H2
Administration
Method

Key
Quantitative
Finding

Reference

Hydroxyl Radical

(•OH)

Cultured Cells

(Antimycin A-

induced stress)

H2-dissolved

medium

Prevented the

increase in •OH,

even in the

nuclear region.

[3]

ROS Release

Sepsis-

Associated

Encephalopathy

(Rat Model)

Hydrogen-Rich

Saline (HRS)

Reverted the

increased

release of ROS

in the LPS group.

[9]

Oxidative Stress

Markers

Cisplatin-induced

Nephrotoxicity

(Rat Model)

H2-Rich Water

(HRW)

Reduced ROS

and

malondialdehyde

(MDA) levels.

[13]

Mitochondrial

Oxidative

Damage

Obstructive

Jaundice (Mouse

Model)

Hydrogen-Rich

Saline (HS)

Reduced

mitochondrial

oxidative

damage in the

liver.

[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31536712/
https://www.researchgate.net/figure/The-effect-of-H2-on-respiratory-chain-function-coenzyme-Q9-concentration-and-ATP_fig5_335936103
https://www.researchgate.net/figure/The-effect-of-H2-on-respiratory-chain-function-coenzyme-Q9-concentration-and-ATP_fig5_335936103
https://pmc.ncbi.nlm.nih.gov/articles/PMC10662307/
https://www.researchgate.net/publication/365771404_Effects_of_hydrogen-rich_saline_in_neuroinflammation_and_mitochondrial_dysfunction_in_rat_model_of_sepsis-associated_encephalopathy
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2023.1283820/full
https://www.brewfitt.com/wp-content/uploads/2019/02/pub_media_wysiwyg_5.pdf
https://www.researchgate.net/publication/365771404_Effects_of_hydrogen-rich_saline_in_neuroinflammation_and_mitochondrial_dysfunction_in_rat_model_of_sepsis-associated_encephalopathy
https://pmc.ncbi.nlm.nih.gov/articles/PMC10740752/
https://pubmed.ncbi.nlm.nih.gov/26936224/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H2-Mediated Signaling Pathways Modulating
Mitochondrial Function
Beyond direct antioxidant effects, H2 acts as a gaseous signaling molecule that modulates key

pathways involved in mitochondrial health and biogenesis.

3.1. Keap1-Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant

response. Under normal conditions, it is kept inactive by Kelch-like ECH-associated protein 1

(Keap1).[15] H2 has been shown to promote the translocation of Nrf2 to the nucleus, leading to

the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and

NAD(P)H quinone oxidoreductase 1 (NQO1).[13][15] This activation enhances the cell's

intrinsic antioxidant capacity, thereby protecting mitochondria from oxidative damage.[2][8] One

proposed mechanism suggests that H2, by reacting with hydroxyl radicals via an oxidized

porphyrin target, mitigates the most potent electrophilic stress, resulting in a hormesis-like

effect that is sufficient to activate Nrf2.[15][16]
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Molecular Hydrogen (H2)
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(e.g., Heme)
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electrophilicity

Oxidative Stress
(e.g., •OH)
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Element (ARE)
Binds to Antioxidant Enzymes
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Upregulates
Transcription Mitochondrial

Protection
Reduces mtROS
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Caption: H2-mediated activation of the Nrf2/HO-1 antioxidant pathway.

3.2. SIRT1/PGC-1α Mitochondrial Biogenesis Pathway
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Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and peroxisome proliferator-activated

receptor-gamma coactivator 1-alpha (PGC-1α) are central regulators of mitochondrial

biogenesis.[17][18] SIRT1 activates PGC-1α through deacetylation.[17][18] Activated PGC-1α

then co-activates nuclear respiratory factors (NRF-1/2) and mitochondrial transcription factor A

(TFAM), driving the synthesis of new mitochondrial components and promoting the formation of

new mitochondria.[2][19] Evidence suggests that H2 can upregulate this pathway, leading to

increased mitochondrial mass and improved function.[2]

Molecular Hydrogen (H2) SIRT1Activates

PGC-1α
(acetylated)

Deacetylates

PGC-1α
(deacetylated)

NRF-1, NRF-2

TFAMCo-activates Mitochondrial Biogenesis

Click to download full resolution via product page

Caption: H2 stimulates mitochondrial biogenesis via the SIRT1/PGC-1α pathway.

H2 Effects on Mitochondrial Quality Control and
Apoptosis
H2 plays a crucial role in maintaining a healthy mitochondrial network by influencing

mitochondrial dynamics, biogenesis, and the intrinsic apoptotic pathway.

4.1. Mitochondrial Biogenesis and Dynamics

As described above, H2 promotes mitochondrial biogenesis through the SIRT1/PGC-1α

pathway, increasing the number of functional mitochondria.[2][20] Furthermore, H2 has been

shown to regulate mitochondrial dynamics by decreasing the expression of the fission protein
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Drp1 and increasing the fusion protein mitofusin-2 (MFN2), favoring a more fused and

elongated mitochondrial network, which is generally associated with cellular health.[8]

4.2. Inhibition of Mitochondria-Mediated Apoptosis

Mitochondria are central to the intrinsic pathway of apoptosis. Under severe stress, the

mitochondrial permeability transition pore (mPTP) opens, leading to the collapse of the

mitochondrial membrane potential (MMP), swelling, and the release of pro-apoptotic factors like

cytochrome c.[4] H2 has been shown to inhibit this cascade by:

Preserving Mitochondrial Membrane Potential (MMP): H2 treatment helps maintain a stable

MMP, preventing a key trigger for apoptosis.[1][3][5]

Inhibiting mPTP Opening: H2 can prevent the opening of the mPTP, thus blocking the

release of apoptotic factors.[4]

Suppressing Pro-Apoptotic Proteins: Studies show H2 can reduce the expression of pro-

apoptotic proteins like Bax and downregulate the activation of caspases.[14]

Table 3: Quantitative Effects of H2 on Mitochondrial Quality Control
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Parameter
Measured

Model System
H2
Administration
Method

Key
Quantitative
Finding

Reference

Mitochondrial

Biogenesis

General

observation
Various

Increased

expression of

PGC-1α, Tfam,

NRF-1/2.

[2][20]

Mitochondrial

Dynamics

Sepsis-induced

lung injury
2% H2 Inhalation

Decreased Drp1,

increased MFN2

expression.

[8]

Mitochondrial

Membrane

Potential

Cultured Cells

(Antimycin A-

induced stress)

H2-dissolved

medium

Prevented the

decline of

mitochondrial

membrane

potential.

[3]

Apoptosis

(TUNEL assay)

Sepsis-

Associated

Encephalopathy

(Rat Model)

Hydrogen-Rich

Saline (HRS)

Decreased

TUNEL-positive

cells from ~65-

74% to ~33-38%.

[21]

Cytochrome c

Release

Obstructive

Jaundice (Mouse

Model)

Hydrogen-Rich

Saline (HS)

Reduced

mitochondrial

cytochrome c

release.

[14]

Detailed Experimental Protocols
This section provides methodologies for key experiments used to assess the effects of H2 on

mitochondrial function.

5.1. Measurement of Mitochondrial ROS (H2O2) Production

The Amplex® Red (or Amplex® UltraRed) assay is a sensitive and reliable method for

quantifying H2O2 released from isolated mitochondria.[11][22]
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Principle: In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2O2 in

a 1:1 stoichiometry to produce the highly fluorescent compound resorufin.[22] The rate of

fluorescence increase is proportional to the rate of H2O2 production.

Reagents:

Isolated mitochondria

Respiration buffer (e.g., KCl, KH2PO4, Tris-HCl, MgCl2, EGTA)

Amplex UltraRed reagent (stock solution in DMSO)

Horseradish peroxidase (HRP)

Superoxide dismutase (SOD) (to ensure all superoxide is converted to H2O2)

Respiratory substrates (e.g., pyruvate, malate, succinate)

H2O2 standard for calibration

Procedure:

Isolate mitochondria from tissue or cells using standard differential centrifugation

protocols.

Set up a fluorometer or a respirometer with a fluorescence module (e.g., Oroboros O2k) at

the appropriate excitation/emission wavelengths for resorufin (e.g., 568/581 nm).[22]

To the respiration buffer in the measurement chamber, add isolated mitochondria, SOD,

HRP, and respiratory substrates.

Initiate the reaction by adding the Amplex UltraRed reagent.

Record the fluorescence signal over time. The slope of this signal corresponds to the rate

of H2O2 production.[23]

Calibrate the signal by adding known amounts of H2O2 to determine the rate in absolute

units (e.g., pmol H2O2/min/mg mitochondrial protein).[24]
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For H2 studies, the buffer or the gas phase above the buffer can be saturated with H2

prior to and during the measurement.

5.2. Assessment of Mitochondrial Membrane Potential (MMP)

The JC-1 dye is a ratiometric, lipophilic cationic dye commonly used to measure MMP.

Principle: In healthy mitochondria with a high MMP, JC-1 forms aggregates that emit red

fluorescence (~590 nm). In unhealthy mitochondria with a low MMP, JC-1 remains in its

monomeric form and emits green fluorescence (~529 nm). The ratio of red to green

fluorescence provides a measure of mitochondrial polarization, independent of mitochondrial

mass.

Reagents:

Cultured cells or isolated mitochondria

JC-1 dye

Cell culture medium or appropriate buffer

FCCP or CCCP (protonophores used as a positive control for depolarization)

Procedure (for cultured cells):

Culture cells under desired conditions (e.g., with and without H2-rich medium).

Incubate the cells with JC-1 dye in culture medium for 15-30 minutes at 37°C.

Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate

reader.

Quantify the red and green fluorescence intensity.

Calculate the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial

depolarization.[9]
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5.3. Measurement of ATP Production

ATP levels can be quantified using a luciferase-based bioluminescence assay.

Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence

of ATP, Mg2+, and O2, producing light. The amount of light emitted is directly proportional to

the ATP concentration.

Reagents:

Cell or mitochondrial lysates

ATP assay kit containing D-luciferin, luciferase, and assay buffer

ATP standard for generating a standard curve

Procedure:

Prepare cell or mitochondrial lysates using a suitable lysis buffer that inactivates ATPases.

Add a small volume of the lysate to the ATP assay reagent in a luminometer tube or a

white-walled 96-well plate.

Immediately measure the luminescence using a luminometer.

Determine the ATP concentration by comparing the sample's luminescence to a standard

curve generated with known ATP concentrations.[25]

Normalize the results to the protein content of the lysate.
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Caption: General workflow for assessing H2's effects on mitochondrial function.

Conclusion
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Preliminary studies provide compelling evidence that molecular hydrogen is a significant

modulator of mitochondrial function. Its multifaceted mechanism of action—encompassing the

enhancement of bioenergetics, selective reduction of cytotoxic ROS, and activation of

protective signaling pathways like Nrf2 and PGC-1α—positions it as a promising therapeutic

agent.[2][8] H2's ability to preserve mitochondrial integrity, promote biogenesis, and inhibit

mitochondria-mediated apoptosis underscores its potential in a wide range of diseases

underpinned by mitochondrial dysfunction.[3][4] Further research, including rigorous clinical

trials, is necessary to fully elucidate its molecular targets and translate these promising

preliminary findings into effective clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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